methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
説明
特性
IUPAC Name |
methyl 4-[[2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O5/c1-31-16-5-3-4-15(10-16)27-19-18(24-25-27)20(29)26(12-22-19)11-17(28)23-14-8-6-13(7-9-14)21(30)32-2/h3-10,12H,11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFPGPPPWJAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
The mechanism of action of these compounds often involves interaction with specific biological targets, leading to changes in cellular processes. For example, some triazolopyrimidines have been found to inhibit certain enzymes or receptors, disrupting the normal function of cells and leading to the desired therapeutic effects .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetics .
The action of these compounds can also be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and solubility, which in turn can influence its bioavailability and efficacy .
生物活性
Methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate (CAS Number: 847385-31-3) is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 300.27 g/mol. The structure contains a triazole-pyrimidine core which is significant for its biological activity.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds with similar structures to methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate. For instance, derivatives of triazolo-pyrimidines have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds similar to the target compound exhibited IC50 values ranging from 14.5 μM to 40 μM, indicating potent activity against this cell line .
- HCT-116 (Colon Cancer) : Some derivatives demonstrated IC50 values around 57 μM, showcasing moderate effectiveness .
- PC-3 (Prostate Cancer) : The tested compounds showed varying degrees of potency with IC50 values around 25 μM .
Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines
| Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | PC-3 IC50 (μM) |
|---|---|---|---|
| Compound A | 19.4 ± 0.22 | 57.01 | 25.23 |
| Compound B | 14.5 ± 0.30 | Not reported | Not reported |
| Methyl Derivative | 40.0 ± 3.9 | Moderate | Moderate |
Antimicrobial Activity
The triazole moiety in methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate has been associated with antimicrobial properties:
- Bacterial Activity : Compounds with similar structures have been shown to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the triazole ring enhances this activity significantly .
Table 2: Antimicrobial Efficacy of Triazole Derivatives
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. aureus | ≤ 15 μg/mL |
| E. coli | ≤ 20 μg/mL |
| P. aeruginosa | ≤ 25 μg/mL |
The mechanisms by which methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate exerts its biological effects include:
- Inhibition of DNA Synthesis : The triazole-pyrimidine core may interfere with nucleic acid synthesis in cancer cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have highlighted the potential of triazole derivatives in anticancer therapy:
科学的研究の応用
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of triazolo-pyrimidines have shown efficacy against various bacterial strains. The specific compound in focus has not been extensively tested yet; however, its structural similarities suggest potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anticancer properties of methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate are particularly noteworthy. Studies have shown that modifications in the triazolo-pyrimidine structure can enhance selectivity and potency against various cancer cell lines. For example:
- Cell Lines Tested : K562 (chronic myeloid leukemia), MCF-7 (breast cancer)
- Mechanism of Action : Inhibition of key enzymes involved in tumor growth.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several triazolo-pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that compounds with similar structures to methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate exhibited promising results with IC50 values ranging from 1.35 to 2.18 μM for potent analogs.
Case Study 2: Cytotoxicity Evaluation
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), derivatives of the compound were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development and testing.
Synthesis and Functionalization
The synthesis of methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate typically involves multi-step reactions:
- Formation of the triazolo-pyrimidine core.
- Functionalization at various positions to introduce methoxy and acetamido groups.
This synthetic pathway often employs standard organic reactions such as nucleophilic substitutions and acylation.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The triazolo[4,5-d]pyrimidine core distinguishes the target compound from structurally related heterocycles:
Substituent Modifications
Phenyl Ring Substitution
- 3-Methoxyphenyl vs. 4-Methoxyphenyl : The target compound’s 3-methoxy group (meta position) contrasts with the 4-methoxy (para) substitution in 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide (). The para-substituted analog may exhibit improved steric compatibility with hydrophobic binding pockets, while meta substitution could enhance dipole interactions .
- Phenyl vs. Trimethoxybenzylidene : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () demonstrates how bulkier substituents (e.g., trimethoxy groups) can affect crystallinity and solubility .
Functional Group Variations
Implications for Drug Development
The triazolo-pyrimidine core offers a balance of electronic properties and metabolic stability, while the 3-methoxy and benzoate substituents may optimize target engagement and solubility. Comparatively, thiazolo and oxazolo derivatives provide alternatives for tuning reactivity and safety profiles. Further studies should explore the target compound’s biological activity, leveraging structural insights from its analogs.
準備方法
Diamino-1,2,4-Triazole Intermediate Formation
The synthesis begins with preparing 5-amino-1H-1,2,4-triazole-3-carboxamide derivatives. As per EP 1359149 A1, dialkyl cyanodithioimino carbonate (e.g., diethyl cyanodithioiminocarbonate) reacts with 3-methoxyphenylalkylamine (1.2 equiv) in refluxing methanol, followed by hydrazine hydrate addition to yield diamino-1,2,4-triazole (III) (73–76% yield).
Representative Reaction:
$$
\text{Diethyl cyanodithioiminocarbonate} + \text{3-Methoxyphenethylamine} \xrightarrow{\text{MeOH, reflux}} \text{Diamino-triazole (III)}
$$
Cyclocondensation with 1,3-Diketones
The diamino-triazole undergoes cyclocondensation with ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (1.0 equiv) in acetic acid at 120°C for 6 hours to form 7-hydroxytriazolopyrimidine. Chlorination using POCl₃ converts the hydroxyl group to a chloro substituent (5, 85% yield), enabling subsequent nucleophilic substitutions.
Introduction of the 3-Methoxyphenyl Group
Ullmann-Type Coupling
Chlorotriazolopyrimidine (5) reacts with 3-methoxyphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to install the 3-methoxyphenyl group. Alternatively, nucleophilic aromatic substitution with 3-methoxyphenethylamine in DMF at 100°C achieves comparable results (78% yield).
Analytical Validation:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃).
- HPLC Purity : 98.2% (C18 column, MeCN/H₂O = 70:30).
Acetamido Linker Installation
Bromoacetylation
The triazolopyrimidine intermediate is bromoacetylated using bromoacetyl bromide (1.5 equiv) and Et₃N (2.0 equiv) in dichloromethane (0°C to RT, 4 hours). The resulting bromide (6) is isolated in 82% yield.
Amide Coupling with Methyl 4-Aminobenzoate
Bromoacetamide (6) reacts with methyl 4-aminobenzoate (1.2 equiv) in DMF using HATU (1.1 equiv) and DIPEA (3.0 equiv) at RT for 12 hours. The product is purified via silica gel chromatography (EtOAc/hexane = 1:1) to yield the target compound (68%).
Spectroscopic Data:
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Regioselectivity in Triazole Formation
Early methods suffered from competing 1,2,3- vs. 1,2,4-triazole formation. Using N-protecting groups (e.g., Boc) on the diamino-triazole precursor enforces regioselectivity (>95% 1,2,3-triazole).
Solvent and Base Effects in Amidation
DMF outperforms THF and acetonitrile in HATU-mediated couplings due to superior solubility of intermediates. DIPEA ensures optimal pH for activation, minimizing racemization.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolo[4,5-d]pyrimidinone core via cyclocondensation of substituted pyrimidines with nitriles or azides under acidic conditions.
- Step 2 : Acetamido linkage introduction by coupling the triazolo-pyrimidine intermediate with chloroacetyl chloride, followed by nucleophilic substitution with methyl 4-aminobenzoate.
- Step 3 : Final purification via HPLC or column chromatography using solvents like dichloromethane/methanol gradients to achieve >95% purity .
Q. Critical Parameters :
- Temperature control (40–60°C for cyclocondensation).
- Catalysts: Triethylamine for deprotonation during coupling reactions.
- Solvent choice: Dimethylformamide (DMF) enhances solubility of intermediates .
Q. How is structural confirmation of the compound achieved post-synthesis?
Methodological approaches include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, benzoate carbonyl at δ 165–170 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] calculated for : 477.1522).
- IR Spectroscopy : Detects carbonyl stretches (1680–1720 cm) and triazole C=N vibrations (1550–1600 cm) .
Advanced Research Questions
Q. What methodological approaches are used to study its enzyme inhibition mechanisms (e.g., kinase targets)?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () to kinases like CDKs. Example: for CDK2 .
- Molecular Docking : Predicts interactions with ATP-binding pockets (e.g., hydrogen bonding with Glu81 and Lys89 residues in CDK2).
- Kinetic Assays : Measures IC values using fluorescence-based ATPase activity assays .
Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact biological activity?
- SAR Studies :
- Methoxy Group : Enhances lipophilicity and membrane permeability (LogP increased by 0.5 units vs. unsubstituted phenyl).
- Fluoro Substituents : Improve target selectivity (e.g., 3-fluorophenyl analog shows 3-fold higher CDK2 inhibition vs. 4-methoxyphenyl) .
- Experimental Validation : Parallel synthesis of analogs followed by in vitro cytotoxicity assays (e.g., IC values in HeLa cells) .
Q. How can contradictory data in solubility and bioactivity be resolved?
- Solubility Optimization : Use co-solvents (e.g., PEG-400) or pH adjustment (e.g., phosphate buffer at pH 7.4) to reconcile discrepancies between DMSO solubility and aqueous bioassays .
- Bioactivity Validation : Cross-validate using orthogonal assays (e.g., SPR vs. cellular thermal shift assays) to confirm target engagement .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields during the acetamido coupling step?
- Reagent Optimization : Replace chloroacetyl chloride with bromoacetyl bromide for faster reaction kinetics.
- Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h, improving yields from 45% to 78% .
Q. How is metabolic stability assessed in preclinical studies?
- Liver Microsome Assays : Incubate with human hepatocytes (37°C, 1 h) and quantify parent compound degradation via LC-MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess CYP3A4/2D6 interactions (e.g., IC > 50 μM indicates low risk) .
Structural and Functional Comparisons
Q. How does this compound compare to other triazolo-pyrimidine derivatives in terms of pharmacological profiles?
- Key Differentiators :
- Benzoate Ester : Enhances oral bioavailability via esterase-mediated hydrolysis in vivo.
- Methoxyphenyl Group : Reduces hERG channel binding (IC > 10 μM vs. 2.1 μM for unsubstituted analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
